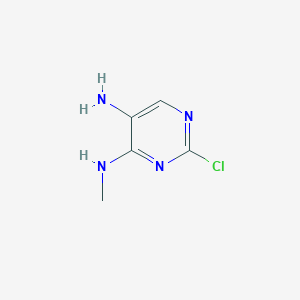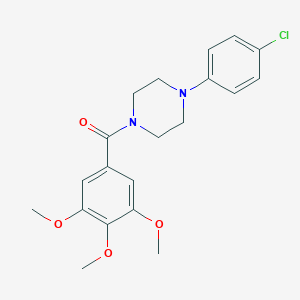
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 4-(p-chlorophenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CTMP is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances such as methylone and mephedrone.
Mecanismo De Acción
The exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL may also act as a monoamine oxidase inhibitor, which could contribute to its antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which could contribute to its psychoactive effects. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase heart rate and blood pressure in animal models, which could have implications for its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, one of the limitations of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potential for abuse and dependence, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL, including investigating its potential therapeutic applications in humans, understanding its long-term effects on the brain and body, and developing safer and more effective analogs of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL. Additionally, more research is needed to understand the exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL and how it interacts with other neurotransmitter systems in the brain.
Métodos De Síntesis
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for the synthesis of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL involves the condensation of 4-(p-chlorophenyl)piperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Several studies have shown that KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to improve cognitive function and attention in animal models of ADHD.
Propiedades
Número CAS |
17766-66-4 |
|---|---|
Nombre del producto |
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Fórmula molecular |
C20H23ClN2O4 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |
Clave InChI |
AGNKVORHQMBUCU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Otros números CAS |
17766-66-4 |
Sinónimos |
4-(p-Chlorophenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



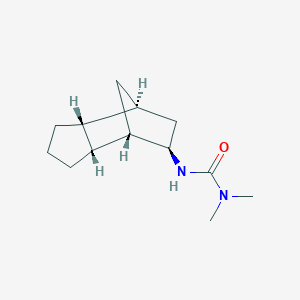
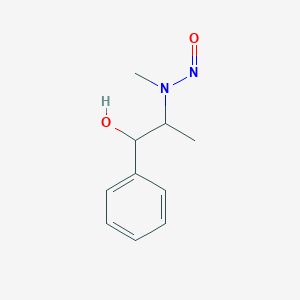
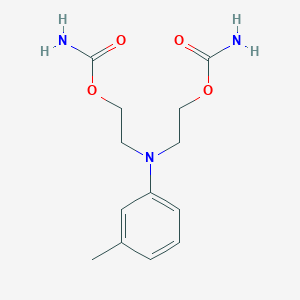
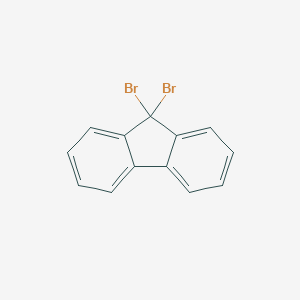
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
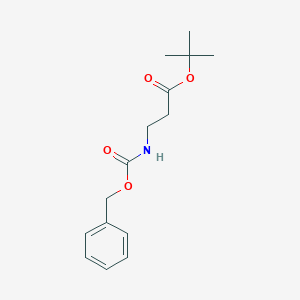
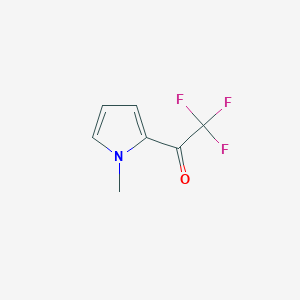
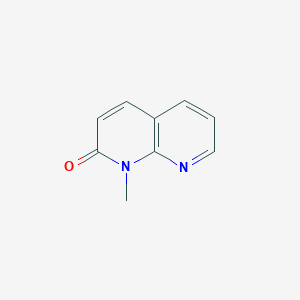
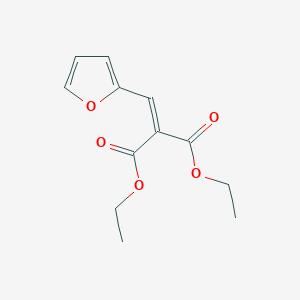
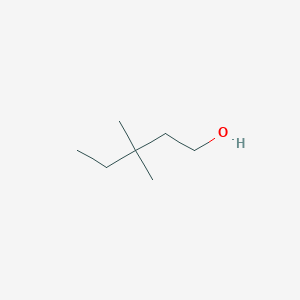
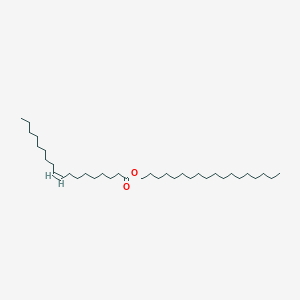
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
